2-(Cyclopropylmethoxy)-5-isopropylphenol
Description
2-(Cyclopropylmethoxy)-5-isopropylphenol is a phenolic compound featuring a cyclopropylmethoxy substituent at the 2-position and an isopropyl group at the 5-position of the benzene ring. This structure combines the electron-donating properties of the cyclopropylmethoxy group with the steric bulk of the isopropyl moiety, influencing its physicochemical and biological behavior.
Properties
Molecular Formula |
C13H18O2 |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-(cyclopropylmethoxy)-5-propan-2-ylphenol |
InChI |
InChI=1S/C13H18O2/c1-9(2)11-5-6-13(12(14)7-11)15-8-10-3-4-10/h5-7,9-10,14H,3-4,8H2,1-2H3 |
InChI Key |
KQQKLYOUDWRKHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OCC2CC2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethoxy)-5-isopropylphenol can be achieved through several methods. One common approach involves the use of Suzuki-Miyaura coupling reactions. This method typically involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out at elevated temperatures, around 80-100°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and more efficient catalysts to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylmethoxy)-5-isopropylphenol can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). The reaction is typically carried out in acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄). The reaction is usually performed in anhydrous conditions.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, alkoxide). The reaction conditions vary depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may yield alcohols or hydrocarbons.
Scientific Research Applications
2-(Cyclopropylmethoxy)-5-isopropylphenol has several scientific research applications:
Medicinal Chemistry: The compound can act as a bioisostere of other functional groups commonly found in bioactive molecules.
Biological Research:
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethoxy)-5-isopropylphenol involves its interaction with specific molecular targets and pathways. The cyclopropylmethoxy group and the isopropyl group may contribute to favorable interactions with biological targets, potentially leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues
2-(Cyclopropylmethoxy)-5-isopropylbenzaldehyde
- Molecular Formula : C₁₄H₁₈O₂
- Key Features: Replaces the phenolic -OH group with an aldehyde (-CHO) at the 1-position.
- Implications: The aldehyde group enhances electrophilicity, making it reactive toward nucleophiles (e.g., in condensation reactions). Reduced acidity compared to the phenol derivative (pKa of aldehydes ~17 vs. phenols ~10).
- Applications : Likely serves as an intermediate in synthesizing more complex molecules, such as pharmaceuticals or agrochemicals .
2-(Cyclopropylmethoxy)-5-(isopropylsulfonyl)benzoic Acid
- Molecular Formula : C₁₄H₁₈O₅S
- Key Features : Incorporates a sulfonyl (-SO₂-) and carboxylic acid (-COOH) group.
- Implications: Increased acidity (pKa ~1–2 for -SO₂H and ~4–5 for -COOH) enhances solubility in polar solvents. Potential for hydrogen bonding, improving binding affinity in biological targets (e.g., enzymes).
- Applications : May act as a pharmacophore in drug design, particularly for targets requiring ionic interactions .
2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4-Oxadiazole
- Molecular Formula : C₁₃H₁₅N₂O₂
- Key Features: Contains a 1,3,4-oxadiazole ring, a heterocycle known for metabolic stability and antimicrobial activity.
- Demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria, though less potent than Gentamicin .
Functional Analogues in Pharmaceuticals
Roflumilast
- Structure : 3-cyclopropylmethoxy-4-difluoromethoxy-N-(3,5-dichloropyrid-4-yl)benzamide.
- Key Features : Shares the cyclopropylmethoxy group but includes a benzamide core and pyridine substituent.
- Activity : Potent PDE4 inhibitor (IC₅₀ = 0.8 nM in human neutrophils) with anti-inflammatory effects.
- Applications : Approved for chronic obstructive pulmonary disease (COPD) and asthma .
Betaxolol Hydrochloride
Comparative Analysis Table
Research Findings and Implications
- Role of Cyclopropylmethoxy Group : Enhances metabolic stability and lipophilicity in pharmaceuticals (e.g., roflumilast’s 100-fold higher potency than rolipram) .
- Structural-Activity Relationships (SAR): Phenolic -OH groups (as in the target compound) may confer antioxidant properties but require stabilization to avoid rapid oxidation. Replacement with electron-withdrawing groups (e.g., sulfonyl, aldehyde) alters solubility and reactivity, as seen in benzoic acid and benzaldehyde derivatives .
- Biological Potential: The oxadiazole derivative’s antibacterial activity suggests that this compound could be explored for similar applications if functionalized with heterocycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
